热稳定性证据:基于聚合物的 TGA 降解温度对比(含乙烯基侧基 vs. 全甲基取代)
在聚(硅苯基硅氧烷)体系中,引入源自 1,4-双(乙烯基二甲基硅基)苯的乙烯基侧基,可显著提升聚合物的热降解温度。在氮气气氛中,含乙烯基侧基的聚合物(3b-alt)的最高降解温度为 498 °C,较全甲基取代的对比聚合物 PTMPS 高出 11 °C [1][2]。在空气气氛中,该优势扩大至 21 °C(521 °C vs. 500 °C)。
| Evidence Dimension | 最高热降解温度 (TGA, N₂ 气氛) |
|---|---|
| Target Compound Data | 498 °C (源自含乙烯基侧基的聚合物 3b-alt) |
| Comparator Or Baseline | PTMPS (全甲基取代聚硅氧烷): 487 °C |
| Quantified Difference | 提高 11 °C |
| Conditions | 热重分析 (TGA),氮气气氛,升温速率未明确 |
Why This Matters
对于高温密封件、航空航天弹性体等应用,11–21 °C 的热稳定性提升可直接转化为更宽的安全工作温度窗口和更长的使用寿命。
- [1] Liu, Y. et al. Science and Technology of Advanced Materials 2003, 4(1), 27-34. View Source
- [2] Liu, Y. et al. (via INFONA) Poly(silphenylenesiloxane)s containing functional side groups. View Source
